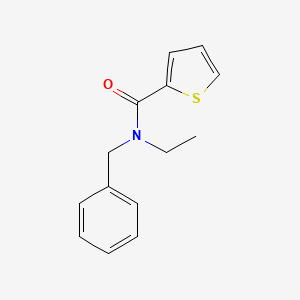

N-benzyl-N-ethyl-2-thiophenecarboxamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

“N-benzyl-N-ethyl-2-thiophenecarboxamide” is a compound that likely contains a thiophene ring (a five-membered aromatic ring with a sulfur atom), an amide group (a carbonyl group attached to a nitrogen), and benzyl and ethyl groups attached to the nitrogen .

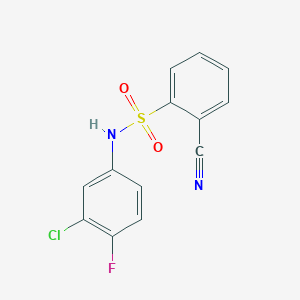

Molecular Structure Analysis

The molecular structure of “N-benzyl-N-ethyl-2-thiophenecarboxamide” would likely show a thiophene ring attached to an amide group, which is in turn attached to a benzyl group and an ethyl group .Chemical Reactions Analysis

As an amide, “N-benzyl-N-ethyl-2-thiophenecarboxamide” could potentially undergo reactions such as hydrolysis, especially under acidic or basic conditions. The thiophene ring could potentially undergo electrophilic aromatic substitution reactions .Applications De Recherche Scientifique

Estrogen Receptor Modulation

Some thiophene-based compounds interact with estrogen receptors. N-benzyl-N-ethylthiophene-2-carboxamide may influence estrogen signaling pathways, potentially impacting hormone-related conditions.

These applications highlight the versatility of thiophene derivatives, including our compound. Researchers continue to explore novel structural prototypes with enhanced pharmacological activity. Keep in mind that while N-benzyl-N-ethylthiophene-2-carboxamide shows promise, further studies are needed to fully understand its therapeutic potential . If you have any more questions or need additional information, feel free to ask!

Mécanisme D'action

Target of Action

Similar compounds have been synthesized as a novel class of inhibitors for human enterovirus 71 .

Mode of Action

It’s known that similar compounds interact with their targets to inhibit the replication of enterovirus 71 .

Biochemical Pathways

It’s known that similar compounds inhibit the replication of enterovirus 71, which suggests that they may interfere with the viral replication pathways .

Result of Action

Similar compounds have shown antiviral activities against enterovirus 71 in vitro .

Propriétés

IUPAC Name |

N-benzyl-N-ethylthiophene-2-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H15NOS/c1-2-15(11-12-7-4-3-5-8-12)14(16)13-9-6-10-17-13/h3-10H,2,11H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SNXLDNIGLODSBL-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(CC1=CC=CC=C1)C(=O)C2=CC=CS2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H15NOS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

245.34 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-benzyl-N-ethylthiophene-2-carboxamide | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(1R*,2S*)-2-{[4-(2-methoxyphenyl)-3-oxo-1-piperazinyl]carbonyl}-N-methylcyclohexanecarboxamide](/img/structure/B5515486.png)

![(4aS*,8aR*)-1-(3-methylbutyl)-6-[3-(6-oxo-1,6-dihydropyridazin-3-yl)propanoyl]octahydro-1,6-naphthyridin-2(1H)-one](/img/structure/B5515493.png)

![2-{[4-(cyclohexylmethyl)-3-(2-hydroxyethyl)-1-piperazinyl]methyl}-3,5-dimethyl-4(1H)-pyridinone](/img/structure/B5515504.png)

![N-[(1,3-dimethyl-2-oxo-2,3-dihydro-1H-benzimidazol-5-yl)methyl]-6-methylimidazo[1,2-a]pyridine-2-carboxamide](/img/structure/B5515512.png)

![2-isobutyl-8-{[3-(methoxymethyl)-1,2,4-oxadiazol-5-yl]methyl}-2,8-diazaspiro[4.5]decan-3-one](/img/structure/B5515515.png)

![N-[3-(3,5-dimethyl-1H-1,2,4-triazol-1-yl)propyl]-3-(5-methyl-2-thienyl)-1H-pyrazole-5-carboxamide](/img/structure/B5515523.png)

![4-{[(4-chlorophenyl)sulfonyl]amino}benzamide](/img/structure/B5515560.png)

![(3R*,4R*)-1-{[5-(cyclohexylthio)-2-furyl]methyl}-4-(2-methoxyethyl)-3-methylpiperidin-4-ol](/img/structure/B5515572.png)

![N-(4-{[6-(1H-imidazol-1-yl)-4-pyrimidinyl]amino}phenyl)-N'-(2-methylphenyl)urea](/img/structure/B5515583.png)